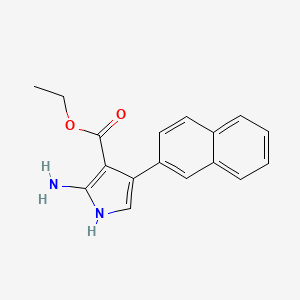

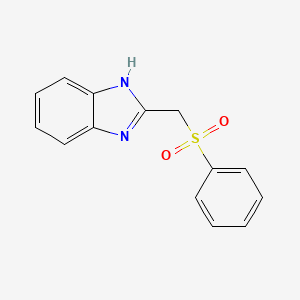

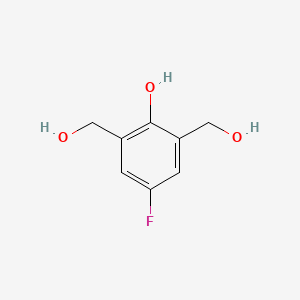

![molecular formula C17H12N2O4 B1333084 3-[4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl]-benzenecarboxylic acid CAS No. 959575-06-5](/img/structure/B1333084.png)

3-[4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl]-benzenecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-[4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl]-benzenecarboxylic acid (3-HBPB) is an organic compound with a broad range of applications in scientific research. It is a synthetic derivative of the natural product pyrazolone, which is found in plants, and is used as an intermediate in organic synthesis. 3-HBPB has been used in a variety of scientific research applications, including as a reagent in the synthesis of fluorinated compounds, as a probe molecule for studying the structure and function of proteins, and as a tool for investigating the mechanism of action of drugs.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

A study by Gadakh et al. (2010) explored the synthesis of fluorine-containing pyrazoles, including derivatives of 3-[4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl]-benzenecarboxylic acid. These compounds were evaluated for their antibacterial and antifungal activities. Some compounds showed promising antibacterial activities against various strains like Staphylococcus aureus and Escherichia coli, but their antifungal activity was limited (Gadakh et al., 2010).

Functionalization Reactions for Drug Development

Yıldırım and Kandemirli (2006) conducted experimental and theoretical studies on the functionalization reactions of pyrazole-3-carboxylic acid derivatives. They synthesized new compounds by reacting pyrazole acid chloride with aminophenols, which is crucial in developing various pharmaceutical agents (Yıldırım & Kandemirli, 2006).

Synthesis of Heterocyclic Compounds

Adnan, Hassan, and Thamer (2014) explored the synthesis of heterocyclic compounds involving pyrazole derivatives. They prepared various derivatives by reacting aminobenzaldehyde with salicylaldehyde, which resulted in compounds with potential applications in materials science and pharmacology (Adnan et al., 2014).

Synthesis of Antibacterial Compounds

Bildirici et al. (2007) synthesized derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and evaluated their antibacterial activities. They found that certain derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Bildirici et al., 2007).

Antioxidant Enzyme Mimics

Kupcewicz et al. (2012) investigated Cu(II) complexes with pyrazole-based ligands for their antioxidant properties. These complexes mimicked antioxidant enzymes and were capable of decreasing reactive oxygen species in cells, indicating potential applications in oxidative stress-related diseases (Kupcewicz et al., 2012).

Synthesis of Optical Nonlinear Materials

Chandrakantha et al. (2013) synthesized a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, characterized by various spectroscopic methods. These compounds exhibited significant optical nonlinearity, suggesting potential applications in optical limiting and other photonics-related fields (Chandrakantha et al., 2013).

Propiedades

IUPAC Name |

3-[4-(2-hydroxybenzoyl)pyrazol-1-yl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O4/c20-15-7-2-1-6-14(15)16(21)12-9-18-19(10-12)13-5-3-4-11(8-13)17(22)23/h1-10,20H,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHEWBIDZCKEDRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CN(N=C2)C3=CC=CC(=C3)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

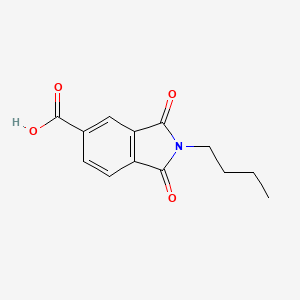

![5-Butylamino-[1,3,4]thiadiazole-2-thiol](/img/structure/B1333025.png)

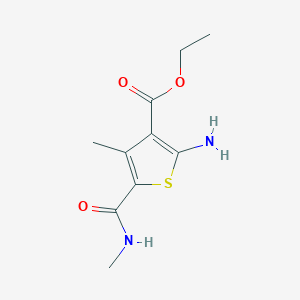

![2-{[(Furan-2-ylmethyl)-amino]-methyl}-phenol](/img/structure/B1333033.png)

![2,2,2-trichloro-1-{4-[2-(4-chlorophenyl)acetyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B1333045.png)